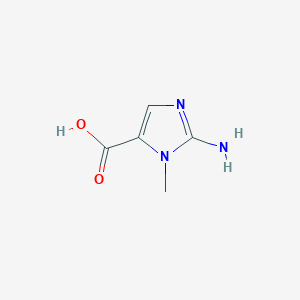
2-amino-1-methyl-1H-imidazole-5-carboxylic acid
Descripción general
Descripción
2-amino-1-methyl-1H-imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Imidazole Derivatives in Biological Activities
Imidazole-5-carboxylic acids, including variants like 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, show promise in various biological activities. Yanagisawa et al. (1996) found that certain imidazole derivatives bind effectively to angiotensin II receptors, influencing blood pressure regulation. This could have implications for cardiovascular research and therapeutics (Yanagisawa et al., 1996).
2. Chemical Synthesis and Transformations
Jasiński et al. (2008) explored the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters. They demonstrated transformations into other derivatives, highlighting the versatility of imidazole compounds in chemical synthesis (Jasiński et al., 2008).
3. Crystal Structure Analysis
The study of crystal structures of imidazole derivatives like 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid by Wu et al. (2005) provides insights into the molecular configurations and potential applications in material science and pharmaceuticals (Wu et al., 2005).
4. Nonenzymatic Browning Reactions
Veĺišek et al. (1989) identified imidazole derivatives in nonenzymatic browning reactions. These findings have significant implications for understanding chemical processes in food science and nutrition (Veĺišek et al., 1989).
5. Antioxidant and Antimicrobial Properties
Bassyouni et al. (2012) synthesized and evaluated certain imidazole derivatives for their antioxidant and antimicrobial activities. This suggests potential applications in developing new antimicrobial agents and antioxidants (Bassyouni et al., 2012).
6. Synthesis of Functionalized Imidazoles
Collman et al. (2000) presented methods for the synthesis of functionalized imidazole derivatives, which can lead to a variety of applications in medicinal chemistry and organic synthesis (Collman et al., 2000).
7. Noncovalent Bonding and Molecular Salts Formation
Jin et al. (2015) researched the formation of molecular salts through noncovalent bonding involving imidazole compounds. This study has relevance in crystal engineering and supramolecular chemistry (Jin et al., 2015).
8. β-Glucuronidase Inhibition for Drug Synthesis
Salar et al. (2017) investigated the β-glucuronidase inhibitory activity of imidazole derivatives, revealing potential applications in drug synthesis and pharmacology (Salar et al., 2017).
Propiedades
IUPAC Name |
2-amino-3-methylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H2,6,7)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPJVZYHORSGOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)

![Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-](/img/structure/B7845361.png)
![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)



![2-Ethyl-4-[(2-fluorophenyl)methyl]-7-hydroxy-1,4-benzoxazin-3-one](/img/structure/B7845380.png)